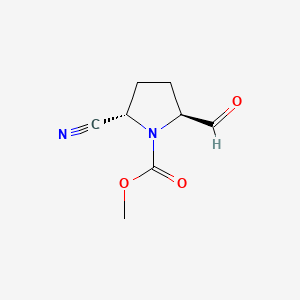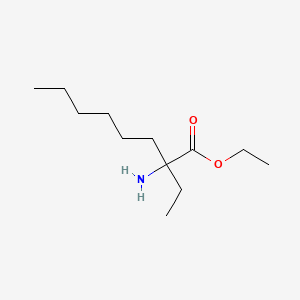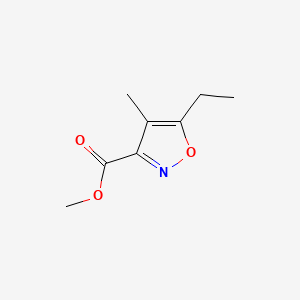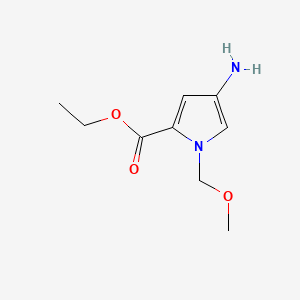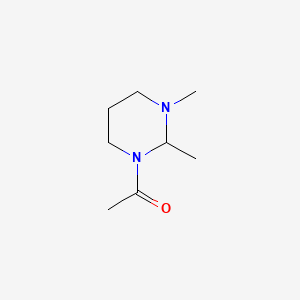
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is a heterocyclic organic compound that belongs to the class of hexahydropyrimidines. This compound is characterized by a six-membered ring containing two nitrogen atoms and is substituted with acetyl and methyl groups. Hexahydropyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone can be achieved through various methods. One common approach involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine or methanol. This reaction yields substituted hexahydropyrimidines, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the hexahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted hexahydropyrimidines.
科学研究应用
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1,2,3,4-Tetrahydropyrimidine Derivatives: These compounds share a similar core structure but differ in the degree of saturation and substitution patterns.
Piperidine Derivatives: Piperidines are six-membered nitrogen heterocycles with diverse biological activities.
Uniqueness: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
191990-63-3 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.229 |
IUPAC 名称 |
1-(2,3-dimethyl-1,3-diazinan-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7-9(3)5-4-6-10(7)8(2)11/h7H,4-6H2,1-3H3 |
InChI 键 |
ZPNHXOJJXFWQQH-UHFFFAOYSA-N |
SMILES |
CC1N(CCCN1C(=O)C)C |
同义词 |
Pyrimidine, 1-acetylhexahydro-2,3-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


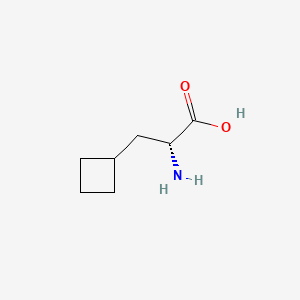
![D-erythro-Pentitol, 1,2,3-trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/new.no-structure.jpg)
